molecular formula C7H10N2O3 B103989 Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate CAS No. 25786-72-5

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Cat. No. B103989
CAS RN: 25786-72-5
M. Wt: 170.17 g/mol
InChI Key: ULIKRPZEQZFBPS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. These compounds are of significant interest due to their presence in various biologically active molecules and their utility in organic synthesis.

Synthesis Analysis

The synthesis of related oxazole derivatives has been explored in several studies. For instance, a one-pot enamide cyclization process was used to synthesize a compound with an oxazole subunit, which involved a Pd-catalyzed amide coupling followed by bromination and cyclization steps . This method provided a good yield without racemization, indicating its potential for synthesizing ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate with high optical purity.

Molecular Structure Analysis

Although the specific molecular structure of ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is not directly discussed, related compounds have been structurally characterized. For example, a triazole derivative was crystallized and its structure was determined, which could provide insights into the potential molecular geometry and intermolecular interactions of the oxazole compound .

Chemical Reactions Analysis

The reactivity of similar ethyl carboxylate compounds has been extensively studied. Ethyl 1-aminotetrazole-5-carboxylate, for instance, underwent various reactions to yield a range of heterocyclic structures, demonstrating the versatility of such compounds in chemical transformations . These findings suggest that ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate could also participate in diverse chemical reactions, potentially leading to the synthesis of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate are not explicitly detailed in the provided papers. However, the properties of structurally related compounds, such as their crystallization behavior, hydrogen bonding patterns, and density, have been reported . These properties are crucial for understanding the behavior of the compound in various environments and can influence its application in different fields.

Scientific Research Applications

Synthetic Modifications and Antimicrobial Studies

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate serves as a core structure in the synthesis of various derivatives with potential antimicrobial properties. For instance, the compound has been modified to enhance its antimicrobial efficacy against a range of bacterial and fungal strains. These modifications involve structural alterations confirmed by techniques such as IR, NMR, and mass spectrometry, which facilitate the exploration of structure-activity relationships through 3D-QSAR analysis. Such studies contribute significantly to the understanding of how small molecular changes can impact the biological activity of a compound, providing valuable insights for the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Chiral Compound Synthesis

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate also plays a role in the synthesis of chiral compounds. For example, it has been used as a starting material for the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates through a process involving N-acylation and subsequent photolysis, leading to products without significant racemization. This methodology is crucial for the preparation of enantiomerically pure compounds, which are important in various fields of chemical research, including the development of drugs with specific chiral centers (Cox, Prager, & Svensson, 2003).

Enantioselective Synthesis

The compound is instrumental in enantioselective synthesis processes as well. One such application involves its use in synthesizing optically pure oxazole derivatives through palladium-catalyzed reactions. These synthetic strategies are pivotal in creating compounds with specific stereochemistry, which is crucial for the activity of many pharmaceuticals and biologically active molecules. The ability to control the stereochemistry of a compound through such synthetic routes is invaluable for the development of new drugs and understanding biological interactions at a molecular level (Magata et al., 2017).

Novel Synthetic Methodologies

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is also central to the development of novel synthetic methodologies. For instance, efficient synthesis of thioxo-oxazole derivatives has been described under solvent-free conditions, showcasing the versatility of ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate in facilitating reactions that lead to heterocyclic compounds with potential biological activities. Such methodologies not only expand the chemical toolbox available to synthetic chemists but also offer more sustainable and environmentally friendly routes to complex molecules (Yavari, Hossaini, Souri, & Sabbaghan, 2008).

properties

IUPAC Name

ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIKRPZEQZFBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351922
Record name Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

CAS RN

25786-72-5
Record name Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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